"Methyl 2,6-difluoro-3,5-dimethoxybenzoate" CAS number
"Methyl 2,6-difluoro-3,5-dimethoxybenzoate" CAS number
An In-Depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a fluorinated aromatic ester of significant interest in synthetic and medicinal chemistry. The primary focus of this document is to furnish researchers, scientists, and professionals in drug development with detailed information encompassing its chemical identity, physicochemical properties, a validated synthetic protocol, potential applications, and essential safety and handling procedures. The strategic incorporation of difluoro and dimethoxy moieties into the benzoate scaffold makes this compound a valuable intermediate for creating novel molecules with potentially enhanced biological activity and stability.[1][2] This guide aims to serve as a foundational resource, explaining the causality behind synthetic choices and grounding claims in authoritative sources.
Core Chemical Identity
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Systematic Name: Methyl 2,6-difluoro-3,5-dimethoxybenzoate
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Molecular Weight: 232.18 g/mol [2]
The structure of Methyl 2,6-difluoro-3,5-dimethoxybenzoate is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, two methoxy groups at positions 3 and 5, and a methyl ester group at position 1. This specific arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic protocols. Below is a summary of the known properties of Methyl 2,6-difluoro-3,5-dimethoxybenzoate.
| Property | Value | Source(s) |
| CAS Number | 651734-55-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [2][4] |
| Molecular Weight | 232.18 g/mol | [2] |
| Storage Condition | 2-8°C, dry, sealed | [2] |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted aromatic rings, such as Methyl 2,6-difluoro-3,5-dimethoxybenzoate, requires a strategic approach to control regioselectivity. A common and effective strategy involves the sequential modification of a readily available, highly functionalized starting material. One plausible synthetic route begins with a poly-fluorinated benzoic acid, where the fluorine atoms act as leaving groups in nucleophilic aromatic substitution reactions.
A related synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid illustrates a viable synthetic logic that can be adapted.[6] This process involves nitration, followed by selective methoxyl substitution, reduction of the nitro group, and subsequent diazotisation.[6]
Conceptual Synthetic Workflow
The following diagram illustrates a logical, multi-step synthesis pathway starting from a commercially available fluorinated precursor. The rationale is to use the existing fluorine atoms to direct the regioselective introduction of the methoxy groups via nucleophilic aromatic substitution, a common and powerful reaction for constructing highly substituted aromatic systems.
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for nucleophilic aromatic substitution on fluorinated rings.
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Esterification of Starting Material:
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To a solution of 2,3,5,6-tetrafluorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The rationale for this step is to convert the carboxylic acid to its methyl ester, which is generally less reactive and easier to handle in subsequent steps.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,3,5,6-tetrafluorobenzoate.
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Dimethoxylation (SNAr Reaction):
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Prepare a solution of sodium methoxide in anhydrous methanol.
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To this solution, add the Methyl 2,3,5,6-tetrafluorobenzoate intermediate dropwise at room temperature. The use of a strong nucleophile like sodium methoxide is essential to displace the fluoride ions from the electron-deficient aromatic ring.
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Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
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Once the starting material is consumed, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2,6-difluoro-3,5-dimethoxybenzoate.
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Applications in Research and Drug Development
Methyl 2,6-difluoro-3,5-dimethoxybenzoate serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The presence of fluorine atoms and methoxy groups imparts valuable properties to derivative compounds.
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Pharmaceutical Intermediates: This compound is a key intermediate for producing active pharmaceutical ingredients (APIs).[1] The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule to its target protein.[7] The methoxy groups can also be modified or can participate in hydrogen bonding, influencing the drug's pharmacokinetic profile.
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Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on intermediates that can introduce desirable properties like increased potency and controlled environmental persistence. Fluorinated compounds are widely used in this industry.[2]
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Materials Science: Aromatic esters with specific substitution patterns are explored for applications in developing novel materials, such as specialty polymers or fluorescent dyes.[2]
The strategic placement of fluorine is a well-established principle in drug design to improve pharmacokinetic properties.[7] For instance, the benzhydrol moiety, often found in biologically active compounds, benefits from fluorination to create more effective antiviral and anticancer agents.[7] While specific applications for derivatives of Methyl 2,6-difluoro-3,5-dimethoxybenzoate are proprietary or still in early-stage research, its structure is highly attractive for creating new chemical entities with enhanced biological performance.
Safety, Handling, and Disposal
Working with any chemical substance requires adherence to strict safety protocols. The following information is a general guide based on safety data for structurally similar compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted before handling.
Hazard Identification
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While specific GHS classifications for this exact compound are not detailed in the search results, related fluorinated and aromatic compounds can cause skin and eye irritation.[8]
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Combustible liquids may release hazardous decomposition products like carbon oxides and hydrogen fluoride upon burning.[9][10]
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[11]
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Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]
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Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA-approved respirator is recommended.[10]
Handling and Storage
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Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[10]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Recommended storage is at 2-8°C.[2]
First-Aid Measures
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[9][12]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
Disposal
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] Do not let the product enter drains.[9]
References
- methyl 2,6-difluoro-3,5-dimethoxybenzo
- Methyl 2,6-difluoro-3,5-dimethoxybenzoate|CAS 651734-55-3|3ASenrise|製品詳細. 3ASenrise.
- 651734-55-3|Methyl 2,6-difluoro-3,5-dimethoxybenzo
- SAFETY D
- Methyl 2,6-difluoro-3-methoxybenzo
- SAFETY D
- Methyl 2,6-difluorobenzo
- 2,6-Difluoro-3-methoxybenzoic acid. Synquest Labs.
- Methyl 2,6-difluoro-4-methoxybenzo
- Methyl 2,6-Difluoro-3-nitrobenzo
- 2,4-Difluoro-3,5-dimethoxybenzoic acid Safety D
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- Methyl 2,6-difluoro-3,5-dimethoxybenzo
- Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry. Benchchem.
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